

Technical Support Center: DPC 083 (BMS-561390) Experimental Guide

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Compound of Interest

Compound Name:	Dpc 083
CAS No.:	214287-99-7
Cat. No.:	B1667219

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Current Status: Active Research Tool / Discontinued Clinical Candidate
Compound Class: Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Primary Target: HIV-1 Reverse Transcriptase (Wild Type & K103N Mutants)

Introduction: Understanding Your Reagent

Welcome to the technical support hub for **DPC 083** (also referenced as BMS-561390). As a Senior Application Scientist, I often see researchers encounter reproducibility issues with this compound not because of operator error, but due to its specific physicochemical properties.

DPC 083 was engineered specifically to overcome the K103N resistance mutation common to first-generation NNRTIs (like Efavirenz). However, its high lipophilicity and intense protein-binding affinity introduce variables that can skew in vitro data if not tightly controlled. This guide addresses the three most common support tickets we receive: solubility failures, unexpected potency shifts, and resistance profiling mismatches.

Part 1: Troubleshooting Solubility & Formulation

Symptom: "My compound precipitates when added to the cell culture media," or "I see crystal formation under the microscope at high concentrations."

Root Cause: **DPC 083** is a highly lipophilic quinazolinone. It has poor aqueous solubility and relies on carrier proteins or solvents to remain in solution. Adding a concentrated DMSO stock directly to cold or serum-free media often causes "crashing out" (immediate precipitation).

Protocol: The "Step-Down" Dilution Method

Do not pipette pure DMSO stock directly into the final well. Use this intermediate step to ensure colloidal stability.

- Prepare Master Stock: Dissolve **DPC 083** powder in 100% DMSO to create a 10 mM or 20 mM master stock. Vortex until completely clear.
- Intermediate Dilution: Create a 100x working solution in culture media containing 10% FBS.
 - Why: The serum albumin in the FBS acts as a carrier protein, sequestering the lipophilic drug and preventing precipitation.
- Final Application: Add the intermediate solution to your cell plates.
 - Constraint: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity masking viral inhibition.

Parameter	Recommended Specification
Solvent	100% DMSO (Anhydrous)
Storage	-20°C (Desiccated)
Max Aqueous Solubility	< 10 µg/mL (without serum)
Visual Check	Inspect wells at 40x magnification 1 hour post-dosing.

Part 2: Potency Shifts (The "Serum Effect")

Symptom: "My EC50 for **DPC 083** is 10-20x higher (less potent) than the literature values reported for purified enzyme assays."

Root Cause: Protein Binding Shift. **DPC 083** binds extensively (>99%) to human serum proteins (albumin and alpha-1-acid glycoprotein). In cell-based assays containing 10% FBS or human serum, the "free fraction" of the drug available to inhibit the virus is significantly lower than the total concentration added.

Diagnostic Workflow: The Serum-Shift Assay

To validate if your results are accurate or an artifact, run parallel titration curves:

- Condition A (Standard): RPMI-1640 + 10% FBS.
- Condition B (Low Protein): RPMI-1640 + 2% FBS (or serum-free if cell line permits for short duration).
- Condition C (High Protein): RPMI-1640 + 50% Human Serum (physiological simulation).

Expected Result: You should observe a right-shift in the EC50 curve as protein concentration increases.

- Interpretation: If your EC50 in 50% serum is significantly higher than in 10% FBS, the compound is behaving normally. Do not consider this a failure; it is a characteristic of the molecule.

Part 3: Resistance Profiling (Genotype Mismatches)

Symptom: "**DPC 083** is supposed to work against resistant HIV, but my K103N strain is showing resistance."

Root Cause: While **DPC 083** is potent against the single K103N mutation, it is not "resistance-proof." It can fail against specific double mutations or complex patterns selected by previous NNRTI pressure.

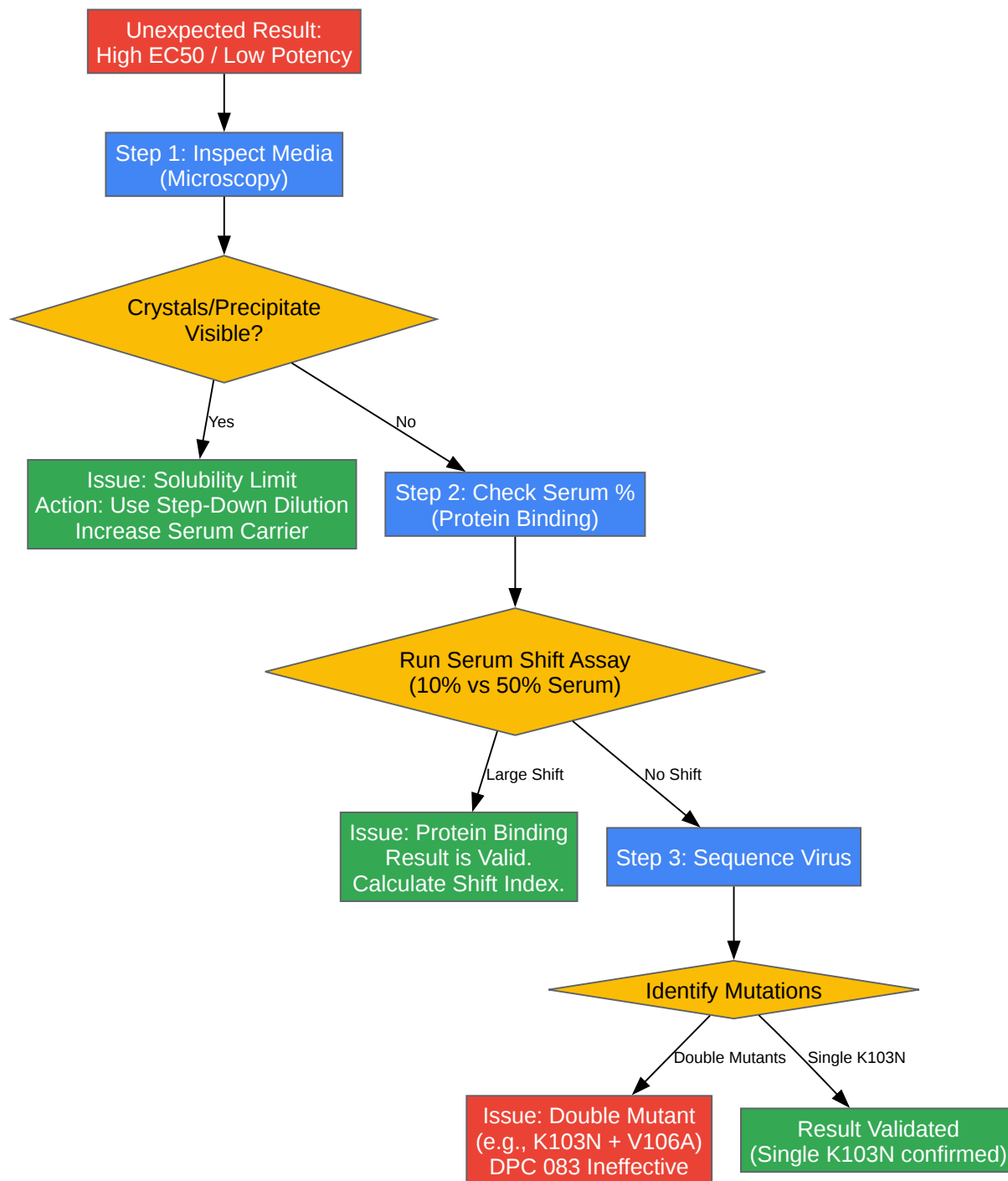
Resistance Decision Matrix

Use the table below to interpret your viral breakthrough data.

Viral Genotype	DPC 083 Activity (Expected)	Troubleshooting Action
Wild Type (WT)	High Potency (< 5 nM)	If low potency, check solubility (Part 1).
K103N (Single)	High Potency (< 5 nM)	Target Profile. If inactive, sequence virus to confirm no secondary mutations.
Y181C	Reduced Potency	DPC 083 loses some activity here compared to K103N.
K103N + V106A	Resistant	This double mutant confers high-level cross-resistance.
K103N + Y188L	Resistant	Common failure mode. ^[1] Check if your strain has Y188L. ^[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway when encountering unexpected EC50 data.

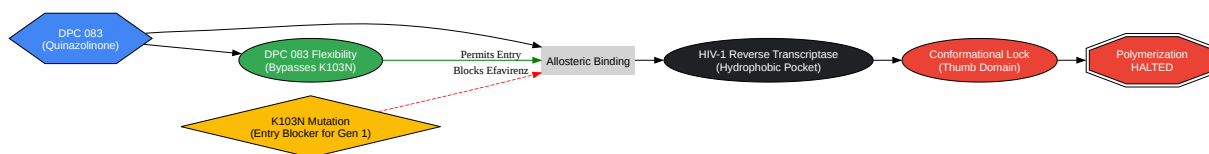


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Caption: Decision tree for isolating the cause of low potency in **DPC 083** assays: distinguishing between physical precipitation, protein binding artifacts, and biological resistance.

Mechanism of Action: Why K103N Matters

To understand why **DPC 083** works where Efavirenz fails (and where it doesn't), we must visualize the binding pocket.



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Caption: **DPC 083** utilizes structural flexibility to bind the NNRTI pocket even in the presence of the K103N mutation, which typically sterically hinders first-generation inhibitors.

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